molecular formula C9H12ClNO2 B1626142 1-(Ethoxycarbonylmethyl)pyridinium chloride CAS No. 27032-03-7

1-(Ethoxycarbonylmethyl)pyridinium chloride

Cat. No. B1626142
CAS RN: 27032-03-7
M. Wt: 201.65 g/mol
InChI Key: BKXBKDMTXGKPHE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05294721

Procedure details

Pyridine (1 equivalent) and ethyl chloroacetate (1 equivalent) in ethyl acetate were heated (70° C.) for 24 hours. The reaction mixture was cooled to room temperature and the resulting crystalline pyridinium salt filtered, washed with ethyl acetate, and dried in vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(OCC)(=O)C>[Cl-:7].[CH2:12]([O:11][C:9]([CH2:8][N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:10])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting crystalline pyridinium salt filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Name
Type
Smiles
[Cl-].C(C)OC(=O)C[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.